molecular formula C8H17Cl B087089 1-Chlorooctane CAS No. 111-85-3

1-Chlorooctane

Cat. No. B087089
M. Wt: 148.67 g/mol
InChI Key: CNDHHGUSRIZDSL-UHFFFAOYSA-N
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Patent
US08944257B2

Procedure details

1 g (0.0015 mol, equivalent weight=666 gram per mole repeat unit) polymer 5 was placed into a 50 ml Schlenk and dissolved in THF anhydrous (30 ml). The Schlenk was connected to a trap with a NaOH solution (2M) for absorption of HCl and SO2. Then pyridine anhydrous 0.5 ml (0.0062 mol), and SOCl2 0.3 ml (0.0041 mol) were added dropwise at room temperature into the Schlenk. The temperature was slowly increased and maintained at 60° C. for 3 h. Excess of SOCl2 and THF were distilled off under vacuum at 50° C. for 30 minutes, the resulting crude acid chloride polymer. Then freshly distilled THF (30 ml) was added to dissolve the acylated polymer. After 30 minutes needed for complete dissolution of polymer, a solution of excess 8-chloro-1-octanol 1.05 ml (2 mol.eq, 0.0062 mol) was added dropwise to the polymer solution at room temperature under vigorous stirring, and allowed to stir for 24 h. The polymer was recovered by precipitating into distilled water. The product purification was made by dissolution in hot CH2Cl2, precipitation in ethanol and drying at 50° C. in vacuum oven to obtain Polymer 9 as a brown solid (1.39 g, yield 95%) with the following characteristics:
[Compound]
Name
polymer 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
1.05 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.O=S(Cl)Cl.[Cl:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]O>C1COCC1>[Cl:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]

Inputs

Step One
Name
polymer 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.3 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
1.05 mL
Type
reactant
Smiles
ClCCCCCCCCO
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The Schlenk was connected to a trap with a NaOH solution (2M) for absorption of HCl and SO2
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was slowly increased
DISTILLATION
Type
DISTILLATION
Details
Excess of SOCl2 and THF were distilled off under vacuum at 50° C. for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Then freshly distilled THF (30 ml) was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the acylated polymer
DISSOLUTION
Type
DISSOLUTION
Details
After 30 minutes needed for complete dissolution of polymer
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The polymer was recovered
CUSTOM
Type
CUSTOM
Details
by precipitating
DISTILLATION
Type
DISTILLATION
Details
into distilled water
CUSTOM
Type
CUSTOM
Details
The product purification
DISSOLUTION
Type
DISSOLUTION
Details
was made by dissolution in hot CH2Cl2
CUSTOM
Type
CUSTOM
Details
precipitation in ethanol
CUSTOM
Type
CUSTOM
Details
drying at 50° C. in vacuum oven

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 0.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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